Bis(pyridine)iodonium tetrafluoroborate
Overview
Description
Bis(Pyridine)iodonium(1)tetrafluoroborate, also known as Barluenga’s reagent, is a mild iodinating and oxidizing reagent. It is capable of selectively reacting with a wide range of unsaturated substrates and tolerates a variety of functional groups .
Synthesis Analysis
Bis(Pyridine)iodonium(1)tetrafluoroborate can be prepared by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . It has been used as a reactant involved in the synthesis of substituted naphthalenes and oxygen-containing heterocycles from 2-alkynyl-substituted benzaldehydes .Molecular Structure Analysis
The molecular formula of Bis(Pyridine)iodonium(1)tetrafluoroborate is C10H10BF4IN2 and its molecular weight is 371.91 .Chemical Reactions Analysis
Bis(Pyridine)iodonium(1)tetrafluoroborate reacts with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control . It has also been used in the synthesis of tetracyclic tetrahydrofurans .Physical and Chemical Properties Analysis
Bis(Pyridine)iodonium(1)tetrafluoroborate appears as a white to tan crystalline solid. It has a melting point of 137-141 °C .Scientific Research Applications
Assembling Oxygen Heterocycles : Bis(Pyridine)iodonium(1)tetrafluoroborate reacts with ortho-alkynyl-substituted carbonyl compounds and different nucleophiles to yield valuable iodinated heterocycles. This reaction is metal-free and works at room temperature, demonstrating its versatility in synthesizing oxygen-containing heterocycles (Barluenga et al., 2003).
Transformation of Glycosides to Glycosyl Fluorides : It has been used in combination with hydrogen fluoride pyridine to transform n-pentenyl glycosides and thioglycosides into glycosyl fluorides, avoiding the need for protection/deprotection steps usually required in such transformations (López et al., 2007).
Diiodination of Carbazoles : The reagent has been successfully employed as a diiodination agent for carbazole and its derivatives, providing an efficient route to 3,6-diiodocarbazoles. This is particularly significant for creating precursors for sol-gel polymerization (Maegawa et al., 2006).
Preparation of IodoBINAP Dioxides : Bis(Pyridine)iodonium(1)tetrafluoroborate has been used for regioselective iodination of BINAP dioxide, leading to high yields of 5,5'-diiodoBINAP dioxide. This method shows potential in the synthesis of chiral ligands for asymmetric catalysis (Shimada et al., 2005).
Synthesis of α-Iodoenones : This compound enables the synthesis of α-iodoenones from propargylic tosylates or acetates, showing versatility in producing β-unsubstituted, β-monosubstituted, and β,β-disubstituted α-iodoenones (Suárez-Rodríguez et al., 2018).
Oxidizing Agent : It has been reported as an oxidizing agent for various alcohols, demonstrating a range of oxidation potentials. This property allows for selective access to omega-iodocarbonyl compounds or ketones from cycloalkanols (Barluenga et al., 2004).
Mechanism of Action
Safety and Hazards
Bis(Pyridine)iodonium(1)tetrafluoroborate may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection .
Future Directions
Biochemical Analysis
Biochemical Properties
Bis(Pyridine)iodonium(1)tetrafluoroborate plays a significant role in biochemical reactions. It is known to react with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control
Molecular Mechanism
It is known to exert its effects at the molecular level through its iodinating and oxidizing properties
Properties
IUPAC Name |
iodanium;pyridine;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXJCTSZJWIBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF4IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447027 | |
Record name | Bis(pyridine)iodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15656-28-7 | |
Record name | Bis(pyridine)iodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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